molecular formula C20H26N8 B6475221 2-methyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2640959-34-6

2-methyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6475221
CAS No.: 2640959-34-6
M. Wt: 378.5 g/mol
InChI Key: SIPQTMUNXHOLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with a piperazine linker, a pyrrolidine group, and a 2-methylpyrazolo[1,5-a]pyrazine moiety. Its structure integrates multiple pharmacophores, which are common in medicinal chemistry for modulating biological activity and physicochemical properties.

Properties

IUPAC Name

2-methyl-4-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8/c1-15-13-17-20(21-5-8-28(17)24-15)27-11-9-26(10-12-27)19-14-18(22-16(2)23-19)25-6-3-4-7-25/h5,8,13-14H,3-4,6-7,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPQTMUNXHOLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features:

  • Pyrimidine Core : Serves as a central scaffold, providing rigidity and sites for substitution.
  • Piperazine Linker : Enhances solubility and enables conjugation of aromatic systems (e.g., pyrazolo-pyrazine) .
  • Pyrrolidine Substituent : Likely influences lipophilicity and membrane permeability .
  • Pyrazolo[1,5-a]pyrazine Group : A bicyclic heteroaromatic system that may contribute to target binding (e.g., kinase inhibition) .

Comparison with Structurally Similar Compounds

The following table compares 2-methyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine with analogous compounds derived from the evidence:

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key References
2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine Pyrimidine Piperazine, pyrrolidine C13H21N5 247.34
2-Cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine Pyrimidine Cyclopropyl, difluoromethyl, pyrazolo-pyrazine-piperazine C20H22F2N8 416.44
5-(1H-Indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine derivatives Pyrazolo[1,5-a]pyrimidine Indole, morpholine, piperidine/pyrrolidine substitutions C26H30N6O3 475.24 (e.g., 35)
2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(pyrrolidin-1-yl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Pyrazolo-pyrazine, pyrrolidine-piperidine, ethyl/methyl groups C27H30N8O 506.60

Structural and Functional Insights:

Core Heterocycles: The target compound’s pyrimidine core is simpler than pyrido-pyrimidinones but allows flexible substitution. Pyrazolo-pyrimidines (e.g., in ) prioritize planar aromatic systems for π-π stacking .

Pyrrolidine vs.

Physicochemical Properties :

  • The target compound’s predicted molecular weight (~410–420 g/mol, extrapolated from and ) is higher than the base compound in (247.34 g/mol) due to the pyrazolo-pyrazine addition.
  • Predicted pKa (~10.06 in ) suggests moderate basicity, likely influencing solubility and bioavailability.

Synthetic Strategies :

  • Similar compounds employ reductive amination (e.g., NaBH(OAc)3 in DCM for piperazine coupling) and one-pot heterocyclic condensations (e.g., pyrazolo-pyrimidines in ) .

Research Findings and Implications

Design Advantages of the Target Compound:

  • The pyrazolo-pyrazine moiety may enhance target binding affinity compared to simpler aryl groups.
  • The pyrrolidine substituent balances lipophilicity and solubility, critical for blood-brain barrier penetration or oral bioavailability .

Limitations and Challenges:

  • High molecular weight (>500 g/mol) could limit compliance with Lipinski’s rules for drug-likeness.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.